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molecular formula C14H10ClFO2 B8438592 (4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone

(4-Chloro-2-methoxyphenyl)(4-fluorophenyl)methanone

Cat. No. B8438592
M. Wt: 264.68 g/mol
InChI Key: SJTIWBCZILZZQO-UHFFFAOYSA-N
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Patent
US08410166B2

Procedure details

Methyl iodide (1.10 mL) was added to a suspension of (4-chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone (3.00 g) and potassium carbonate (3.30 g) in N,N-dimethylformamide (50 mL) and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was filtered through Celite and the filtrate was poured into an aqueous saturated ammonium chloride solution. The mixture was extracted with ethyl acetate and the organic layer was washed successively with water and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was purified by column chromatography on silica gel (Solvent: n-hexane/ethyl acetate=30/1) to give the titled compound (2.95 g) as a pale yellow powder.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
(4-chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[O:11])=[C:6]([OH:19])[CH:5]=1.[C:20](=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[O:11])=[C:6]([O:19][CH3:20])[CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
CI
Name
(4-chloro-2-hydroxyphenyl)(4-fluorophenyl)methanone
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)F)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
ADDITION
Type
ADDITION
Details
the filtrate was poured into an aqueous saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (Solvent: n-hexane/ethyl acetate=30/1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C(=O)C1=CC=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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